molecular formula C11H20N2Si B100107 N-Phenyl-N'-(trimethylsilyl)ethylenediamine CAS No. 16654-63-0

N-Phenyl-N'-(trimethylsilyl)ethylenediamine

Cat. No.: B100107
CAS No.: 16654-63-0
M. Wt: 208.37 g/mol
InChI Key: HMMILWSQQJGEGS-UHFFFAOYSA-N
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Description

Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is a chemical compound with the molecular formula C11H20N2Si and a molecular weight of 208.38 g/mol . It is known for its unique structure, which includes both phenyl and trimethylsilyl groups attached to an ethylenediamine backbone. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- typically involves the reaction of ethylenediamine with phenyl and trimethylsilyl reagents under controlled conditions. One common method includes the use of trimethylsilyl chloride and phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .

Industrial Production Methods

Industrial production of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or imines, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- involves its interaction with molecular targets through its functional groups. The phenyl and trimethylsilyl groups can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethylenediamine, N-phenyl-N’-(methyl)-.
  • Ethylenediamine, N-phenyl-N’-(ethyl)-.
  • Ethylenediamine, N-phenyl-N’-(propyl)-.

Uniqueness

Ethylenediamine, N-phenyl-N’-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and steric bulk. This makes it different from other similar compounds that may have smaller or less hydrophobic substituents .

Properties

CAS No.

16654-63-0

Molecular Formula

C11H20N2Si

Molecular Weight

208.37 g/mol

IUPAC Name

N-phenyl-N'-trimethylsilylethane-1,2-diamine

InChI

InChI=1S/C11H20N2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3

InChI Key

HMMILWSQQJGEGS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NCCNC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)NCCNC1=CC=CC=C1

Synonyms

N-Phenyl-N'-(trimethylsilyl)ethylenediamine

Origin of Product

United States

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